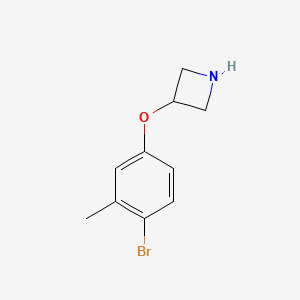

3-(4-Bromo-3-methylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(4-bromo-3-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCINJCNBKMRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromo-3-methylphenoxy)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a four-membered heterocyclic azetidine ring substituted with a 4-bromo-3-methylphenoxy group. This structural arrangement contributes to its unique chemical properties and potential applications in drug discovery. The azetidine ring is characterized by high ring strain, which enhances its reactivity compared to other cyclic compounds. The presence of the bromine and methyl groups on the phenoxy substituent increases lipophilicity, potentially influencing its biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The modifications on the azetidine ring can significantly affect its binding affinity and mechanism of action, leading to enhanced efficacy in therapeutic applications. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.

- Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways.

- Nucleophilic and Electrophilic Reactions : The inherent strain of the azetidine ring allows for diverse chemical reactions, enhancing its reactivity in biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, compounds structurally similar to it have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, modifications on the azetidine structure led to compounds that exhibited significant growth inhibition against cancer cells with IC50 values lower than established chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| HEPG2 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |

| MCF7 | 0.67 | Ethidium Bromide | 2.71 ± 0.18 |

| PC-3 | 0.80 | - | - |

| HCT-116 | 0.87 | - | - |

These findings suggest that structural modifications can enhance anticancer activity, making azetidines promising candidates in drug development.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may exhibit antimicrobial activity. Compounds with similar structures have been shown to possess inhibitory effects against various bacterial strains, indicating potential applications in treating infections.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several azetidine derivatives, including this compound, using the MTT assay on multiple cancer cell lines. Results demonstrated significant cytotoxicity with varying degrees of potency depending on structural modifications.

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinities of this compound with key biological targets such as thymidylate synthase and HDAC enzymes. These studies provide insights into how structural variations influence biological activity.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has shown that azetidine derivatives, including 3-(4-Bromo-3-methylphenoxy)azetidine, exhibit significant anticancer activities. For instance, compounds with similar azetidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies have indicated that certain azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for drug development in oncology .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar azetidine derivatives have been tested against a range of bacterial and fungal strains, showing effective inhibition of microbial growth. This suggests that this compound could be explored further as a potential antimicrobial agent .

Synthetic Methodologies

Synthesis of Azetidines

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advances in synthetic chemistry have improved the efficiency and yield of azetidine synthesis through various methods such as thermal isomerization and catalytic reactions. These methods facilitate the introduction of functional groups that enhance the biological activity of the azetidine scaffold .

Case Studies

Case Study 1: Anticancer Screening

In a study conducted by Khan et al., various azetidine derivatives were synthesized and screened for their anticancer activity against leukemia cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents. This highlights the potential of this compound as an effective anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of azetidine derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives showed substantial antibacterial activity, suggesting that modifications to the azetidine structure could lead to new antimicrobial agents .

Data Tables

| Property | Value/Observation |

|---|---|

| Cytotoxicity (IC50) | < 10 µM for select derivatives against cancer cells |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Synthetic Yield | Up to 90% in optimized conditions |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of azetidine derivatives are significantly influenced by substituents. For example:

*Calculated based on formula C₁₀H₁₂BrNO.

Key observations:

- Halogen substituents : Bromine (atomic radius: 1.85 Å) and chlorine (0.99 Å) differ in size and polarizability, which may affect crystal packing (melting points) and intermolecular interactions. ANT-290 (Cl substituents) exhibits a higher melting point than ANT-318 (F substituent), suggesting stronger van der Waals forces with heavier halogens .

Structural Diversity in Spirooxindolo-β-Lactams

Compounds like cis-3j and cis-3k () incorporate azetidine rings into spiro frameworks, which are associated with enhanced stereochemical complexity and binding specificity. However, their larger size may limit bioavailability compared to simpler azetidines .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine typically starts from a brominated methylphenol precursor and azetidine, involving the formation of a phenoxide ion followed by nucleophilic substitution to attach the azetidine ring. The key synthetic steps are:

- Starting Materials: 4-bromo-3-methylphenol and azetidine.

- Phenoxide Formation: Treatment of the bromomethylphenol with a strong base such as sodium hydride (NaH) to generate the phenoxide ion.

- Nucleophilic Substitution: Reaction of the phenoxide ion with azetidine under aprotic solvent conditions (e.g., dimethylformamide (DMF)) at elevated temperatures to form the ether linkage.

This approach leverages the nucleophilicity of the phenoxide ion and the electrophilic nature of azetidine to form the target compound.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Bromo-3-methylphenol + NaH | Generate phenoxide ion |

| 2 | Phenoxide ion + Azetidine in DMF, heat | Nucleophilic substitution to form this compound |

Reaction Conditions and Optimization

- Base Selection: Sodium hydride is commonly used to deprotonate the phenol and form the phenoxide ion efficiently.

- Solvent: Aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred to stabilize the phenoxide and facilitate nucleophilic substitution.

- Temperature: Elevated temperatures (e.g., 45–80 °C) are employed to promote the substitution reaction without decomposing sensitive intermediates.

- Stoichiometry: Equimolar amounts of phenol and azetidine are recommended to minimize side reactions and maximize yield.

- Purification: The crude product is typically purified by recrystallization or column chromatography (e.g., hexane/ethanol mixtures) to isolate pure this compound.

Industrial Scale Synthesis

On an industrial scale, the synthesis follows the same fundamental principles but incorporates process optimization for yield, purity, and safety:

- Bulk Reactants: Large quantities of 4-bromo-3-methylphenol and azetidine are handled in reactors.

- Continuous Flow Reactors: To improve reaction control and scalability, continuous flow systems may be used.

- Automated Monitoring: Reaction parameters such as temperature, pH, and reactant feed rates are tightly controlled.

- Purification: Industrial purification may involve recrystallization and chromatographic techniques adapted for large-scale throughput.

Alternative Synthetic Routes and Related Azetidine Syntheses

While direct nucleophilic substitution is the most straightforward method, alternative synthetic approaches for azetidine derivatives provide insights that could be adapted for this compound:

- Superbase-Induced Cyclization: Use of strong bases like tert-butoxide and organolithium reagents at low temperatures (−78 °C) to generate azetidine rings from epoxide or halide precursors in tetrahydrofuran (THF).

- Thermal Isomerization of Aziridines: Thermal rearrangement of aziridines in solvents like acetonitrile can yield brominated azetidines.

- Boc-Protected Azetidine Intermediates: Use of N-Boc protected azetidine derivatives allows regio- and diastereoselective modifications, which can then be deprotected to yield the target azetidine.

- Aza-Michael Addition: Addition of azetidine to unsaturated esters or aromatic amines under basic conditions to form substituted azetidines.

These methods highlight the versatility of azetidine synthesis and may be tailored for specific substitution patterns such as the 4-bromo-3-methylphenoxy substituent.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution of phenoxide with azetidine | 4-Bromo-3-methylphenol, NaH, azetidine, DMF | Heat (45–80 °C), aprotic solvent | Direct, straightforward, high yield | Requires careful temperature control to avoid decomposition |

| Superbase-induced azetidine formation | tert-Butoxide, butyllithium, epoxides | −78 °C, THF | High regio- and stereoselectivity | Requires low temperature and strong bases |

| Thermal isomerization of aziridines | Aziridine precursors | Heat in acetonitrile | Efficient for brominated azetidines | May require precursor synthesis |

| Boc-protected azetidine intermediates | N-Boc-azetidine derivatives, amines | Mild heating, organic solvents | Allows regioselective modifications | Multi-step, requires protection/deprotection |

| Aza-Michael addition | Azetidine, unsaturated esters | Moderate heat, base catalyst | Moderate to good yields | Limited to specific substrates |

Research Findings and Notes

- Electron-withdrawing substituents like bromine on the phenoxy ring enhance electrophilicity and facilitate nucleophilic substitution reactions, improving yields in coupling reactions.

- Electron-donating groups (e.g., methoxy) can hinder azetidine ring formation due to increased electron density, which may reduce reaction efficiency.

- Purification by column chromatography using hexane/ethanol mixtures with Rf values around 0.62 effectively isolates the product.

- Industrial methods emphasize continuous flow and automated control to maximize yield and purity.

- Spectroscopic analysis (NMR, IR) confirms the structural integrity of azetidine products and helps monitor regio- and stereochemistry.

Q & A

Q. What are the common synthesis routes for 3-(4-Bromo-3-methylphenoxy)azetidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. A key step is the coupling of a bromo-methylphenol derivative with an azetidine precursor. For example:

- Nucleophilic substitution : Reacting 3-aminoazetidine with 4-bromo-3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Purification : Hydrochloride salt formation (e.g., HCl in diethyl ether) improves crystallinity and purity .

Optimization Tips : - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to adjust reaction time.

- Catalytic systems like La(OTf)₃ can enhance regioselectivity in azetidine ring formation .

Q. How do substituents (e.g., bromine, methyl) influence the compound’s physicochemical properties?

Methodological Answer: Substituents affect electronic and steric properties:

- Bromine : Increases molecular weight (MW ≈ 265 g/mol) and enhances electrophilicity, facilitating nucleophilic aromatic substitution .

- Methyl group : Introduces steric hindrance, potentially slowing ring-opening reactions but improving metabolic stability .

Data Table : Comparison of Analog Properties

| Compound | Substituents | Reactivity (Relative Rate) | LogP |

|---|---|---|---|

| This compound | Br, CH₃ | 1.0 (reference) | 2.8 |

| 3-(4-Chlorophenoxy)azetidine | Cl | 1.5 | 2.1 |

| 3-(4-Fluorophenoxy)azetidine | F | 2.2 | 1.9 |

| Data derived from halogen electronegativity and lipophilicity trends . |

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in ring-opening and functionalization reactions?

Methodological Answer: The azetidine ring’s strain (≈90° bond angles) drives reactivity:

- Ring-opening : Under acidic conditions (e.g., H₂SO₄), the ring opens via SN2 mechanisms to form γ-chloroamines, which can cyclize into oxazinanones .

- Functionalization : Electrophilic aromatic substitution (e.g., nitration) occurs at the para position of the phenoxy group due to bromine’s directing effects .

Advanced Strategy : Use DFT calculations to map transition states and predict regioselectivity in derivatization .

Q. How can computational modeling predict biological interactions, such as enzyme inhibition?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The bromine atom may form halogen bonds with catalytic residues .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding motifs (e.g., azetidine ring’s NH as a hydrogen bond donor) .

Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

Methodological Answer:

- Meta-analysis : Compile IC₅₀ data from analogs (e.g., bromo vs. chloro derivatives) to identify substituent-activity relationships. For example:

- Bromine enhances cytotoxicity in cancer cell lines (e.g., IC₅₀ = 8 µM vs. 15 µM for chloro analogs) due to increased electrophilicity .

- Experimental Design : Use isogenic cell lines to control for variability in membrane permeability and efflux pumps .

Q. What methodologies characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How do steric effects from the methyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Case Study : Suzuki-Miyaura coupling with phenylboronic acid. The methyl group at the 3-position directs coupling to the para position of the phenoxy ring, achieving >80% yield with Pd(PPh₃)₄ .

- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize hindered sites and optimize catalyst selection (e.g., bulky ligands for selective coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.